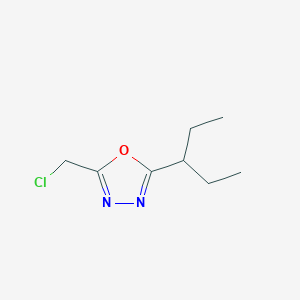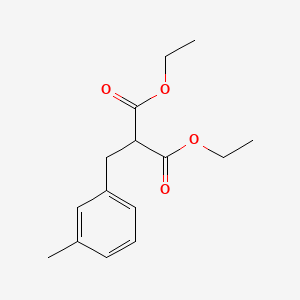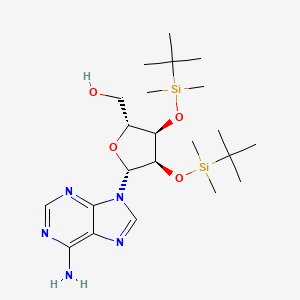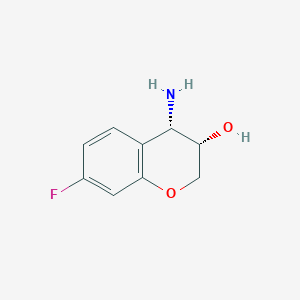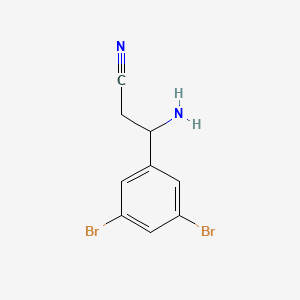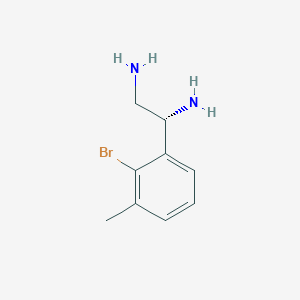
(1R)-1-(2-Bromo-3-methylphenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(2-Bromo-3-methylphenyl)ethane-1,2-diamine is an organic compound that features a bromine atom and a methyl group attached to a phenyl ring, along with an ethane-1,2-diamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Bromo-3-methylphenyl)ethane-1,2-diamine typically involves the bromination of a suitable precursor, followed by the introduction of the ethane-1,2-diamine group. One common method involves the bromination of 3-methylacetophenone to yield 2-bromo-3-methylacetophenone, which is then subjected to reductive amination with ethylenediamine under catalytic hydrogenation conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(2-Bromo-3-methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of de-brominated ethane-1,2-diamine derivatives.
Substitution: Formation of substituted phenyl ethane-1,2-diamine derivatives.
Applications De Recherche Scientifique
(1R)-1-(2-Bromo-3-methylphenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R)-1-(2-Bromo-3-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethane-1,2-diamine moiety play crucial roles in binding to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(2-Chloro-3-methylphenyl)ethane-1,2-diamine: Similar structure but with a chlorine atom instead of bromine.
(1R)-1-(2-Fluoro-3-methylphenyl)ethane-1,2-diamine: Similar structure but with a fluorine atom instead of bromine.
(1R)-1-(2-Iodo-3-methylphenyl)ethane-1,2-diamine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (1R)-1-(2-Bromo-3-methylphenyl)ethane-1,2-diamine imparts unique reactivity and properties compared to its halogenated analogs
Propriétés
Formule moléculaire |
C9H13BrN2 |
|---|---|
Poids moléculaire |
229.12 g/mol |
Nom IUPAC |
(1R)-1-(2-bromo-3-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13BrN2/c1-6-3-2-4-7(9(6)10)8(12)5-11/h2-4,8H,5,11-12H2,1H3/t8-/m0/s1 |
Clé InChI |
CKVUQQTVFYCJHJ-QMMMGPOBSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)[C@H](CN)N)Br |
SMILES canonique |
CC1=C(C(=CC=C1)C(CN)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


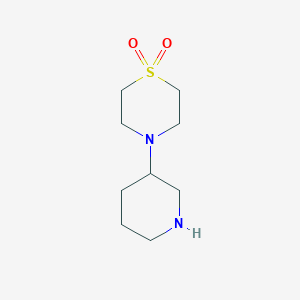

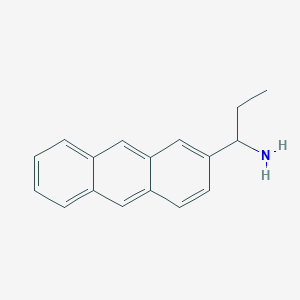
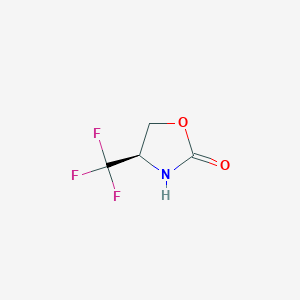
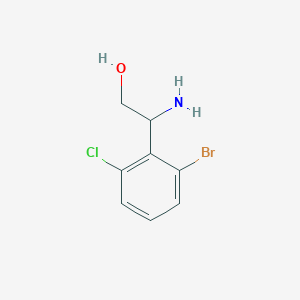
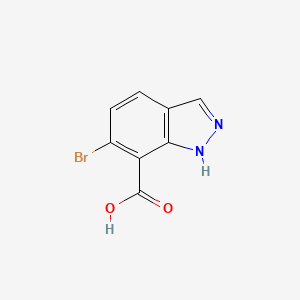
![Methyl{[2-(N-{[(2-methyl-2-propanyl)oxy]carbonyl}carbamimidoyl)-1-benzothiophen-4-yl]oxy}(phenyl)acetate](/img/structure/B13035241.png)
